Cas no 2126749-48-0 (4-{2-amino-5-cyano-7H-pyrrolo2,3-dpyrimidin-4-yl}benzene-1-sulfonamide)

4-{2-Amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide is a heterocyclic sulfonamide derivative with a pyrrolopyrimidine core, exhibiting potential as a biologically active scaffold. Its structure combines a sulfonamide moiety with a fused bicyclic system, offering versatility in medicinal chemistry applications. The presence of amino and cyano functional groups enhances its reactivity, making it a valuable intermediate for designing kinase inhibitors or other targeted therapeutics. The sulfonamide group may contribute to improved solubility and binding affinity in biological systems. This compound's rigid aromatic framework suggests utility in structure-activity relationship studies, particularly in oncology or inflammation research. Its synthetic accessibility further supports its use in exploratory drug discovery programs.
4-{2-amino-5-cyano-7H-pyrrolo2,3-dpyrimidin-4-yl}benzene-1-sulfonamide structure
2126749-48-0 structure
Product Name:4-{2-amino-5-cyano-7H-pyrrolo2,3-dpyrimidin-4-yl}benzene-1-sulfonamide
CAS No:2126749-48-0
MF:C13H10N6O2S
MW:314.322499752045
MDL:MFCD34600879
CID:4766931
PubChem ID:137641677
Update Time:2025-10-31

4-{2-amino-5-cyano-7H-pyrrolo2,3-dpyrimidin-4-yl}benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • BDBM50257823
    • 4-(2-Amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamide
    • 4-{2-amino-5-cyano-7H-pyrrolo2,3-dpyrimidin-4-yl}benzene-1-sulfonamide
    • MDL: MFCD34600879
    • Inchi: 1S/C13H10N6O2S/c14-5-8-6-17-12-10(8)11(18-13(15)19-12)7-1-3-9(4-2-7)22(16,20)21/h1-4,6H,(H2,16,20,21)(H3,15,17,18,19)
    • InChI Key: MPTGZYHKBIOUAJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)C1=C2C(C#N)=CNC2=NC(N)=N1)(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 559
  • XLogP3: 0.3
  • Topological Polar Surface Area: 160

4-{2-amino-5-cyano-7H-pyrrolo2,3-dpyrimidin-4-yl}benzene-1-sulfonamide Pricemore >>

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Additional information on 4-{2-amino-5-cyano-7H-pyrrolo2,3-dpyrimidin-4-yl}benzene-1-sulfonamide

Research Brief on 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide (CAS: 2126749-48-0)

In recent years, the compound 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide (CAS: 2126749-48-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrrolo[2,3-d]pyrimidine core and sulfonamide moiety, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related diseases. The following research brief synthesizes the latest findings related to this compound, highlighting its mechanism of action, pharmacological properties, and clinical relevance.

The structural features of 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide make it a compelling candidate for drug development. The pyrrolo[2,3-d]pyrimidine scaffold is known for its ability to interact with key biological targets, such as kinases and enzymes involved in signal transduction pathways. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against specific kinases, including those implicated in cancer cell proliferation and survival. The sulfonamide group further enhances its binding affinity and selectivity, contributing to its efficacy in preclinical models.

One of the most notable advancements in the research of this compound is its application in targeted cancer therapy. A 2023 study published in the Journal of Medicinal Chemistry revealed that 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide effectively inhibits the activity of a subset of tyrosine kinases, leading to reduced tumor growth in xenograft models. The study also highlighted the compound's favorable pharmacokinetic profile, with good oral bioavailability and minimal off-target effects. These findings underscore its potential as a lead compound for further optimization and clinical development.

Beyond oncology, recent investigations have explored the anti-inflammatory properties of this molecule. Research published in Bioorganic & Medicinal Chemistry Letters in early 2024 demonstrated that the compound modulates the activity of key inflammatory mediators, such as NF-κB and COX-2, in vitro and in vivo. These effects suggest its utility in treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. However, further studies are needed to fully elucidate its mechanism of action and therapeutic window in these contexts.

In conclusion, 4-{2-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-4-yl}benzene-1-sulfonamide (CAS: 2126749-48-0) represents a versatile and promising scaffold in drug discovery. Its dual potential in oncology and inflammation, coupled with its favorable pharmacological properties, positions it as a valuable candidate for future research and development. Continued efforts to optimize its structure and evaluate its efficacy in clinical settings will be critical to realizing its full therapeutic potential.

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